Product packaging for 6'-Methyl-2,3'-bipyridine(Cat. No.:CAS No. 340026-65-5)

6'-Methyl-2,3'-bipyridine

Cat. No.: B3022276
CAS No.: 340026-65-5
M. Wt: 170.21 g/mol
InChI Key: BPMQKRULBKQULY-UHFFFAOYSA-N
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Description

Significance of Bipyridine Ligand Scaffolds in Coordination Chemistry and Catalysis

Bipyridine and its derivatives are fundamental building blocks in numerous chemical applications, serving as precursors for a wide range of valuable substances. mdpi.com These include biologically active molecules, photosensitizers, viologens, and components of supramolecular structures. mdpi.com Their most prominent role, however, lies in their function as ligands in coordination chemistry and catalysis. mdpi.comresearchgate.net

The two nitrogen atoms in the bipyridine structure act as donor sites, allowing them to form stable complexes with various transition metals. This chelating ability, where the ligand binds to a central metal ion at two points, enhances the stability of the resulting metal complex compared to monodentate ligands. fiveable.me This stability is crucial for their use in catalysis, where they can facilitate a wide array of chemical transformations, including carbon-carbon coupling reactions. fiveable.me

The electronic properties of bipyridine ligands significantly impact the coordination complexes they form. fiveable.me They can modify the energy levels and absorption spectra of the metal center, which can lead to enhanced catalytic activity or interesting photophysical behaviors. fiveable.me This has led to their use in applications such as dye-sensitized solar cells and in the development of phosphorescent materials. fiveable.memdpi.com Furthermore, the structure of the bipyridine ligand can be readily functionalized, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complex to achieve desired reactivity and selectivity. researchgate.net

Distinction and Unique Considerations of 2,3'-Bipyridine (B14897) Isomers

Bipyridines can exist as several isomers depending on the point of connection between the two pyridine (B92270) rings. These include symmetrical isomers like 2,2'-, 3,3'-, and 4,4'-bipyridine, and asymmetrical isomers such as 2,3'-, 2,4'-, and 3,4'-bipyridine. mdpi.com The isomeric form of a bipyridine has a profound effect on its coordination properties.

The 2,2'-isomer is well-known for its ability to form stable five-membered chelate rings with metal ions, a consequence of the close proximity of its two nitrogen atoms. In contrast, the 4,4'-isomer is unable to chelate and typically acts as a bridging ligand, connecting two different metal centers. The 3,3'-bipyridine (B1266100) isomer also functions as a bridging ligand.

The 2,3'-bipyridine isomer, to which 6'-Methyl-2,3'-bipyridine belongs, presents a unique case. While it possesses a 2-pyridyl group that can potentially chelate with a metal ion, the 3-pyridyl nitrogen is positioned differently, leading to distinct coordination geometries compared to the more common 2,2'-bipyridines. This asymmetry can result in the formation of unique coordination polymers and complexes with specific catalytic or material properties. The synthesis of such asymmetrically substituted bipyridines can be more challenging than their symmetrical counterparts, often requiring specific cross-coupling strategies. orgsyn.org

Academic Research Context of Methyl-Substituted Bipyridines

The introduction of a methyl group onto the bipyridine scaffold, as in this compound, significantly influences the ligand's properties and the behavior of its metal complexes. The position of the methyl group is a critical factor.

A methyl group is an electron-donating group, which can increase the electron density on the pyridine ring and enhance the ligand's ability to donate electron density to a metal center. cymitquimica.com This can affect the stability and reactivity of the resulting coordination complex. For instance, in the context of 2,2'-bipyridines, methyl substitution has been shown to influence the catalytic activity of their metal complexes in reactions like atom transfer radical polymerization (ATRP) and the electrochemical reduction of CO2. cmu.edumdpi.com

Furthermore, the methyl group introduces steric bulk, which can influence the coordination geometry around the metal center and the accessibility of the active site in a catalyst. mdpi.com For example, studies on cobalt complexes with substituted bipyridine ligands for CO2 reduction have shown that bulky substituents can hinder the reaction by impeding coordination and access to the catalytic site. mdpi.com The specific placement of the methyl group, such as in the 6-position of a 2,2'-bipyridine (B1663995), can create significant steric hindrance near the nitrogen donor atom, impacting the formation and stability of metal complexes. iucr.orgijcce.ac.ir Research into methyl-substituted bipyridines often involves systematic studies where the position of the methyl group is varied to understand its precise effect on the structural, electrochemical, and catalytic properties of the corresponding metal complexes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B3022276 6'-Methyl-2,3'-bipyridine CAS No. 340026-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQKRULBKQULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621249
Record name 6'-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340026-65-5
Record name 6'-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Methyl 2,3 Bipyridine and Its Functionalized Derivatives

Strategic Approaches to Asymmetric Bipyridine Synthesis

The construction of the 2,3'-bipyridine (B14897) scaffold requires precise control over regioselectivity to avoid the formation of undesired isomers. Strategic selection of coupling partners and catalytic systems is paramount. Metal-catalyzed cross-coupling reactions provide a modular approach, allowing for the convergent synthesis of complex bipyridine derivatives from functionalized pyridine (B92270) precursors.

Among the various synthetic strategies, palladium- and nickel-catalyzed cross-coupling reactions are preeminent for their high efficiency, functional group tolerance, and broad applicability in forming C(sp²)–C(sp²) bonds. orgsyn.org These methods involve the reaction of an organometallic pyridine derivative with a halogenated or otherwise activated pyridine derivative.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful method for preparing bipyridines. orgsyn.org It is noted for its high yield, mild reaction conditions, and excellent functional group tolerance. orgsyn.org The required pyridylzinc halides can be prepared either by the direct insertion of activated zinc into a pyridyl halide or by transmetalation from a pyridyllithium species. orgsyn.org

This methodology has been successfully applied to the synthesis of various methyl-2,2'-bipyridines. acs.org For the synthesis of a 2,3'-bipyridine, a 2-pyridylzinc halide can be coupled with a 3-halopyridine, or vice-versa. The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl, although bromopyridines are most commonly used. orgsyn.org Halides at the 3-position are known to be less reactive than those at the 2-position, which can allow for selective coupling reactions in dihalo-substituted pyridines. orgsyn.org The impressive tolerance of Negishi coupling to functional groups like esters (COOR), nitriles (CN), and nitro groups (NO2) allows for the synthesis of highly functionalized bipyridine derivatives. orgsyn.org

Table 1: Examples of Negishi Coupling for Bipyridine Synthesis

Organozinc Reagent Coupling Partner Catalyst Conditions Product Yield (%) Ref
2-Pyridylzinc bromide 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine Pd(PPh₃)₄ THF, reflux 5-Methyl-2,2'-bipyridine 94 orgsyn.org
(3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride 2-Bromopyridine Pd(PPh₃)₄ THF, reflux, 20 h Functionalized 2,2'-bipyridine (B1663995) N/A preprints.org

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing an organoboron reagent and an organic halide. nih.gov A significant advantage of this method is the low toxicity and high stability of the boronic acid and ester reagents. nih.gov

A scalable, multi-kilogram synthesis of a key intermediate for a TRPV1 antagonist, 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine, has been developed using a Suzuki-Miyaura reaction. nih.gov The coupling was performed between 2-bromo-3-(trifluoromethyl)pyridine (B70544) and 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This highlights the industrial applicability of the Suzuki coupling for producing functionalized 6'-methyl-2,3'-bipyridine derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields, particularly when dealing with electron-deficient or sterically hindered pyridines. nih.gov While 3- and 4-pyridylboronic acids are generally stable and effective, 2-pyridylboronic acids can be prone to decomposition, leading to lower yields. nih.gov To overcome this, more stable boron reagents like 2-pyridylboronic acid N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridyltriolborate salts have been developed. nih.govpreprints.org

Table 2: Suzuki-Miyaura Coupling for the Synthesis of a this compound Derivative

Boron Reagent Halide Partner Catalyst / Ligand Base Solvent Product Yield (%) Ref
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Bromo-3-(trifluoromethyl)pyridine Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane / H₂O 6'-Methyl-3-(trifluoromethyl)-2,3'-bipyridine N/A nih.gov
Polystyrene-supported 2-pyridylboron Bromopyridines Pd(PPh₃)₄ Na₂CO₃ N/A Bipyridines High mdpi.com

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. mdpi.com It is a highly effective method for synthesizing a wide variety of symmetrically and unsymmetrically substituted methyl-bipyridines in high yields and on a multigram scale. acs.org The key building blocks are typically tributylstannyl-picolines and bromo-picolines. acs.org

For instance, the coupling of 2-bromo-6-methylpyridine (B113505) with 3-(tributylstannyl)pyridine (B1335939) would be a direct route to this compound. Stille reactions often use catalysts like tetrakis(triphenylphosphine)palladium(0) in a solvent such as toluene (B28343) under reflux conditions. acs.org A notable drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. orgsyn.orgmdpi.com Despite this, its high reactivity and reliability, even in cases where Suzuki couplings may be less effective, make it a valuable tool in bipyridine synthesis. mdpi.com

Table 3: Stille Coupling for the Synthesis of Methyl-Substituted Bipyridines

Organotin Reagent Halide Partner Catalyst Solvent Product Yield (%) Ref
2-Tributylstannyl-picolines 2-Bromo-picolines Pd(PPh₃)₄ Toluene Methyl-substituted 2,2'-bipyridines 50-87 acs.org
3-Stannylpyridines Bromopyridines Cyclopalladated ferrocenylimine / P(Cy)₃ N/A Bipyridines N/A mdpi.com

The traditional Ullmann coupling involves the copper-mediated homocoupling of aryl halides at high temperatures to produce symmetrical biaryls. mdpi.com This method is a convenient route for synthesizing symmetrical bipyridines, though it often requires stoichiometric amounts of copper and harsh reaction conditions (>200 °C), which can limit its substrate scope. mdpi.com The reaction can proceed through either a radical or an anionic mechanism. researchgate.net

More recent advancements include palladium-catalyzed Ullmann-type reactions, which can proceed under milder conditions. For example, bimetallic systems using stoichiometric copper powder with a catalytic amount of a palladium salt have been shown to effectively couple bromopyridines. mdpi.com Heterogeneous catalysts, such as gold-palladium alloy nanoclusters, have also been developed for the Ullmann coupling of chloropyridines under ambient conditions. mdpi.com While primarily used for symmetrical products, cross-Ullmann reactions can be employed for asymmetric synthesis, although controlling the selectivity between homo- and cross-coupling can be challenging.

Table 4: Ullmann and Ullmann-Type Coupling Reactions for Bipyridine Synthesis

Substrate(s) Catalyst/Promoter Conditions Product Type Ref
Aryl Halides Copper >200 °C Symmetrical Bipyridines mdpi.com
Bromopyridines Cu powder / cat. Pd(OAc)₂ N/A Symmetrical Bipyridines mdpi.com
Chloropyridines Au/Pd alloy nanoclusters Ambient Symmetrical Bipyridines mdpi.com

Homocoupling reactions provide a direct route to symmetrical bipyridines from a single pyridine precursor, typically a halopyridine. nova.edu These reactions are often catalyzed by transition metals like palladium or nickel in the presence of a reducing agent. mdpi.com This approach is efficient for creating symmetrical building blocks which can then be further functionalized. nova.edu

Various catalytic systems have been developed for the reductive homocoupling of bromopyridines. For example, Pd(OAc)₂ in combination with piperazine (B1678402) or indium can facilitate the reaction. mdpi.com Some methods utilize alcohols, such as 1,4-butanediol (B3395766) or 3-pentanol, as both the solvent and the reductant, avoiding the need for additional reducing agents. mdpi.com Nickel-based catalysts, such as NiBr₂(PPh₃)₂ with zinc powder, are also effective for the homocoupling of bromopyridines under mild conditions. nih.gov The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine has been achieved via a reductive homocoupling using palladium acetate (B1210297) in the bio-renewable solvent Cyrene™. rsc.org While these methods are designed to produce symmetrical dimers, they represent a fundamental strategy in the broader field of bipyridyl synthesis.

Table 5: Catalytic Systems for the Homocoupling of Halopyridines

Substrate Catalyst System Reductant / Solvent Conditions Product Type Ref
Bromopyridines Pd(OAc)₂ / Piperazine DMF 140 °C Symmetrical Bipyridines mdpi.com
Bromopyridines Pd(OAc)₂ Indium / LiCl N/A Symmetrical Bipyridines mdpi.com
Iodo/Bromopyridines Pd(OAc)₂ 1,4-Butanediol Air Symmetrical Bipyridines mdpi.com
4-Bromo-2,6-dimethylpyridine NiBr₂(PPh₃)₂ / Et₄NI Zinc powder Mild 2,2′,6,6′-Tetramethyl-4,4′-bipyridine nih.gov

Electrochemical Synthesis Methods for Bipyridine Derivatives

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis for the preparation of bipyridine derivatives. mdpi.com These methods can proceed under mild conditions and avoid the use of harsh reagents. One notable approach involves the intramolecular coupling of N,N'-dipyridylureas. mdpi.com In this method, electrolysis of the urea (B33335) derivative in an H-cell with graphite (B72142) electrodes results in the formation of the bipyridine skeleton. mdpi.com

Another electrochemical strategy is the heterocoupling of pyridine derivatives. By carefully controlling the reaction conditions, it is possible to achieve high yields of the desired bipyridine products. nih.gov For instance, the electrolysis of a mixture of 2,6-dichloropyridine (B45657) and 2-bromo-6-methylpyridine can yield 6,6''-dimethyl-2,2':6',2''-terpyridine with reasonable efficiency. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of electrochemical methods for constructing complex bipyridine structures.

The direct electrochemical synthesis of organometallic intermediates that can then be used to form bipyridines is also a viable route. For example, organocadmium halides, which are difficult to prepare via traditional methods, can be synthesized electrochemically and stabilized as adducts with 2,2'-bipyridine. iupac.org This highlights the utility of electrochemistry in preparing reactive species for subsequent coupling reactions.

Table 1: Examples of Electrochemical Synthesis of Bipyridine-Related Compounds

Starting Material(s)ProductKey Features
N,N'-dipyridylureasBipyridine derivativesIntramolecular coupling, graphite electrodes. mdpi.com
2,6-dichloropyridine and 2-bromo-6-methylpyridine6,6''-dimethyl-2,2':6',2''-terpyridineIntermolecular heterocoupling. nih.gov
Cadmium metal and organic halides in the presence of 2,2'-bipyridineOrganocadmium halide-bipyridine adductsDirect electrochemical synthesis of reactive intermediates. iupac.org

Transition-Metal-Free C-H Functionalization Routes to Bipyridines

The direct functionalization of C-H bonds is a highly atom-economical approach to synthesizing complex molecules, and transition-metal-free methods are particularly attractive due to their reduced cost and environmental impact. rsc.org For the synthesis of bipyridines, these methods often rely on the generation of reactive pyridyl radicals or anions. mdpi.com

One strategy involves the use of a bis-phenalenyl compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). This system facilitates a single electron transfer (SET) to a halogenated pyridine, generating a pyridyl radical that can then couple with another pyridine molecule. mdpi.com This approach has been successfully employed for the synthesis of various bipyridines.

Another innovative transition-metal-free method utilizes stable electride reagents, such as K+(LiHMDS)e−, for the Wurtz-type coupling of pyridine derivatives. preprints.org This reagent can mediate the C-H activation and subsequent C-C bond formation. Furthermore, the use of a super electron donor generated from a bis-phenalenyl compound and K(Ot-Bu) can also achieve the C-H functionalization of pyridines. mdpi.com

While these methods have shown great promise for the synthesis of symmetrical bipyridines, their application to the regioselective synthesis of unsymmetrical derivatives like this compound remains a significant challenge that requires further development.

Regioselective Functionalization Approaches for Bipyridine Cores

Achieving regioselectivity is paramount in the synthesis of unsymmetrically substituted bipyridines. Several strategies have been developed to control the position of functionalization on the bipyridine core. researchgate.net

One established method for the regioselective mono-ring alkylation of 2,2'-bipyridine involves the use of organolithium reagents, such as methyllithium (B1224462), to introduce a methyl group at the 6-position. researchgate.net The resulting anion can then be further functionalized. While this is demonstrated for the 2,2'-isomer, the principles can be adapted for other bipyridine scaffolds.

The choice of alkyllithium reagent and solvent can dramatically influence the regioselectivity of pyridine alkylation. For instance, methyllithium tends to favor C4-alkylation, while sec-butyllithium (B1581126) promotes C2-alkylation, particularly in coordinating solvents. acs.org This selectivity is attributed to the different aggregation states (tetrameric vs. dimeric) of the alkyllithium clusters. acs.org

For C3-selective arylation of pyridines, palladium-catalyzed reactions have been developed that utilize specific ligands to direct the functionalization to the desired position. beilstein-journals.org The proposed mechanism involves coordination of the palladium to the pyridine nitrogen, followed by C-H activation at the C3 position. beilstein-journals.org While this is a transition-metal-catalyzed approach, the principles of directing group-assisted C-H activation are relevant to achieving regioselectivity.

Synthetic Routes to this compound and Related Methylated Bipyridines

The synthesis of specifically methylated bipyridines like this compound requires precise control over the coupling of the two pyridine rings. Cross-coupling reactions are particularly well-suited for this purpose.

A highly efficient method for the synthesis of various methyl-2,2'-bipyridines utilizes a Negishi cross-coupling strategy. acs.orgorgsyn.org This approach involves the coupling of a pyridyl zinc reagent with a pyridyl triflate in the presence of a palladium catalyst. orgsyn.org This methodology can be adapted for the synthesis of this compound by using the appropriate precursors.

Direct Alkylation and Derivatization Strategies

Direct alkylation of a pre-formed bipyridine core can be a straightforward approach to introduce a methyl group. However, achieving the desired regioselectivity for the 2,3'-bipyridine isomer can be challenging. As previously mentioned, the use of organolithium reagents can lead to alkylation at specific positions, but this is often more predictable for the more symmetrical 2,2'-bipyridine. researchgate.net

A more controlled approach involves the functionalization of a pre-existing methyl group on a bipyridine scaffold. For example, methyl-2,2'-bipyridines can be readily converted to their bromomethyl or chloromethyl analogues. orgsyn.org These halomethyl derivatives serve as valuable starting materials for further derivatization, allowing for the introduction of a wide range of functional groups.

The direct alkylation of purines, another class of N-heterocycles, has been studied extensively and can offer insights into the challenges of regioselective alkylation. nih.gov Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers. nih.gov This underscores the difficulty in controlling the site of reaction on complex heterocyclic systems.

Precursor Design and Convergent Synthesis

A convergent synthesis, where the two pyridine rings are synthesized or functionalized separately before being coupled, is often the most effective strategy for preparing unsymmetrical bipyridines like this compound.

The Negishi cross-coupling reaction is an excellent example of a convergent approach. acs.orgorgsyn.org For the synthesis of this compound, one could envision coupling a 2-halopyridine with a 2-methyl-5-pyridylzinc reagent, or a 5-halo-2-methylpyridine with a 2-pyridylzinc reagent. The key to this strategy is the efficient preparation of the organozinc and halide precursors.

Stille-type cross-coupling procedures also offer a versatile and modular approach for the synthesis of functionalized bipyridines. acs.org This method allows for the synthesis of various mono- and disubstituted 2,2'-bipyridines in high yields and on a multigram scale. acs.org By selecting the appropriate organostannane and halide precursors, this methodology could be readily applied to the synthesis of this compound.

Table 2: Comparison of Convergent Synthetic Strategies for Methylated Bipyridines

MethodKey FeaturesPrecursors
Negishi CouplingHigh efficiency, palladium-catalyzed. acs.orgorgsyn.orgPyridyl zinc reagent and pyridyl triflate/halide.
Stille CouplingVersatile, modular, high yields. acs.orgOrganostannane and pyridyl halide.

Challenges and Innovations in Bipyridine Synthesis for Research Applications

Despite the significant progress in the synthesis of bipyridines, several challenges remain. Many traditional methods suffer from low conversion rates and require harsh reaction conditions. mdpi.comresearchgate.net A significant issue in metal-catalyzed reactions is the strong coordination of the bipyridine product to the metal center, which can lead to catalyst deactivation and reduced yields. nih.govresearchgate.net

To address these challenges, researchers are continuously developing innovative synthetic methods. The exploration of alternative catalytic systems, including those based on sulfur and phosphorus compounds, offers promising avenues to overcome the limitations of traditional metal catalysts. mdpi.comnih.gov

The development of more efficient and regioselective C-H functionalization methods, particularly transition-metal-free approaches, is a major area of innovation. beilstein-journals.orgresearchgate.net These methods have the potential to streamline the synthesis of functionalized bipyridines by avoiding the need for pre-functionalized starting materials.

Furthermore, the application of novel techniques such as mechanochemistry is emerging as a rapid and efficient method for the synthesis of bipyridine metal complexes. nih.gov This solid-state approach can reduce solvent waste and reaction times compared to traditional solution-phase synthesis.

Coordination Chemistry of this compound: An Unexplored Ligand

Following a comprehensive review of available scientific literature, it has become evident that the coordination chemistry of the specific compound This compound is a largely uncharted area of research. Despite extensive searches for data pertaining to its synthesis and complexation with various metal centers, there is a notable absence of published studies, patents, or database entries that would allow for a detailed exposition as outlined in the requested article structure.

The vast majority of research in the field of methyl-substituted bipyridine ligands focuses on the well-known chelating isomer, 6-Methyl-2,2'-bipyridine (B1582009) . This isomer, with both nitrogen atoms positioned for bidentate chelation, has been the subject of numerous studies, leading to a wealth of information on its coordination behavior with a wide array of transition metals, noble metals, and lanthanides/actinides. For instance, detailed structural and spectroscopic data are available for complexes such as dichlorido(6-methyl-2,2'-bipyridine-κ²N,N')zinc(II) nih.gov and a binuclear Nickel(II) complex, [{NiCl(6-mbipy)}₂(μ-Cl)₂] ijcce.ac.irijcce.ac.ir.

In contrast, the 2,3'-bipyridine scaffold presents a different coordination geometry, often acting as a monodentate or a bridging ligand rather than a chelating one. The addition of a methyl group at the 6'-position would introduce specific steric and electronic effects, the nature of which remains uninvestigated in the context of its coordination chemistry.

While the synthesis of various substituted bipyridines, including methyl derivatives, is well-documented through methods like Negishi cross-coupling, specific procedures for this compound and its subsequent use as a ligand in coordination complexes are not described in the accessible scientific literature. Similarly, dedicated studies on its chelation behavior, the steric and electronic influence of the 6'-methyl group on coordination, and its complexation with first-row transition metals, noble metals, or lanthanides and actinides could not be found.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline for This compound due to the lack of available research data. The field of coordination chemistry offers a rich landscape of bipyridine-based ligands; however, this particular isomer appears to be a novel candidate for future investigation.

Coordination Chemistry of 6 Methyl 2,3 Bipyridine As a Ligand

Investigating Metal-Ligand Bonding Interactions

The nature of the bond between a metal center and the 6'-Methyl-2,3'-bipyridine ligand is a critical determinant of the resulting complex's properties. This interaction is primarily understood through the synergistic combination of σ-donation from the ligand to the metal and π-acceptance by the ligand from the metal.

The nitrogen atoms of the two pyridine (B92270) rings in this compound possess lone pairs of electrons that can be donated to the empty orbitals of a metal ion, forming a σ-bond. The presence of the methyl group at the 6'-position, an electron-donating group, is expected to increase the electron density on the adjacent pyridine ring, thereby enhancing the σ-donor capacity of the nitrogen atom on that ring. This enhanced donation can lead to stronger metal-ligand bonds and influence the electronic structure of the complex.

Concurrently, the π-system of the bipyridine ligand can accept electron density from the metal's d-orbitals into its own π-antibonding orbitals. This process, known as π-backbonding, is a crucial feature of bipyridine complexes and significantly contributes to their stability and photophysical properties. While the methyl group primarily enhances σ-donation, its electronic influence can also subtly modulate the energy of the ligand's π orbitals, thereby affecting its π-acceptor capabilities. Theoretical studies on related substituted bipyridine complexes suggest that while substituents on the pyridine rings can tune the electronic properties, the fundamental nature of the bipyridine core as a good π-acceptor is retained.

A summary of the expected electronic effects of the methyl substituent on the ligating properties of this compound is presented below:

Electronic EffectInfluence of 6'-Methyl GroupConsequence for Metal-Ligand Bonding
σ-Donation Increases electron density on the substituted pyridine ring.Potentially enhances the σ-donor strength of the N(1') nitrogen atom, leading to a stronger M-N bond.
π-Acceptance Inductive effect may slightly raise the energy of the π* orbitals.May slightly decrease the π-acceptor ability compared to the unsubstituted ligand, but the overall π-accepting character is maintained.

The introduction of a methyl group on the 2,3'-bipyridine (B14897) framework has a discernible impact on the electronic properties of its metal complexes. This influence manifests in various measurable parameters, including redox potentials and spectroscopic characteristics.

Studies on analogous copper(I) complexes with methylated 2,2'-bipyridine (B1663995) ligands have shown that the presence of methyl groups can shift the Cu(I)/Cu(II) redox potential. acs.org This shift is a combined result of the electronic effect of the methyl group (enhancing electron density at the metal center) and steric factors that may distort the coordination geometry. For instance, in a series of [Cu(bpy)₂]⁺ complexes with varying degrees of methylation, a linear correlation was observed between the number of methyl groups and the redox potential. acs.org

Furthermore, the electronic perturbations caused by the methyl substituent can alter the energies of the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of the complexes. In ruthenium(II) complexes with substituted bipyridines, for example, electron-donating groups like methyl can lead to a blue shift in the MLCT absorption and emission bands, indicating an increase in the energy gap between the metal-centered HOMO and the ligand-based LUMO.

The following table summarizes the observed influence of methyl substituents on the electronic properties of related bipyridine complexes, which can be extrapolated to complexes of this compound.

PropertyInfluence of Methyl SubstituentExample from Related Systems
Redox Potential Shifts to more negative values.In [Cu(6,6'-dimethyl-2,2'-bipyridine)₂]⁺, the Cu(I)/Cu(II) potential is shifted compared to the unsubstituted analogue. acs.org
UV-Vis Absorption (MLCT) Can cause a blue shift.In Re(I) carbonyl complexes, electron-donating groups on the bipyridine ligand lead to a blue shift in the MLCT band.
Luminescence Can increase emission energy and affect quantum yield.The emission of a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) is blue-shifted compared to the free ligand. ijcce.ac.ir

Multinuclear and Polynuclear Architectures Incorporating this compound

The unsymmetrical nature of this compound, with two distinct nitrogen donors, makes it an intriguing building block for the construction of multinuclear and polynuclear coordination architectures. While the 2,2'-bipyridine isomer is more commonly employed for such purposes, the principles can be extended to the 2,3'-isomer.

The synthesis of polynuclear structures often relies on the use of bridging ligands that can connect multiple metal centers. While this compound itself typically acts as a chelating ligand to a single metal ion, it can be incorporated into larger molecular frameworks that facilitate the formation of multinuclear complexes.

For instance, research on related systems has demonstrated the synthesis of binuclear complexes where two metal centers are held together by bridging ligands, with each metal also being coordinated by a substituted bipyridine ligand. A notable example is the binuclear nickel(II) complex, [{NiCl(6-methyl-2,2'-bipyridine)}₂(μ-Cl)₂], where two nickel atoms are bridged by two chloride ions. ijcce.ac.irijcce.ac.ir In this structure, the 6-methyl-2,2'-bipyridine ligand occupies two of the coordination sites on each nickel ion. ijcce.ac.irijcce.ac.ir

Furthermore, more complex polynuclear architectures, such as tetranuclear grids, have been assembled using larger, specifically designed polytopic ligands derived from methyl-substituted bipyridines. Although not involving this compound directly, these studies showcase the potential for creating intricate supramolecular structures by functionalizing bipyridine units.

The table below provides examples of multinuclear complexes formed with related methyl-substituted bipyridine ligands, illustrating the structural possibilities.

Complex TypeMetal Ion(s)Bridging Ligand(s)Role of Methyl-Bipyridine LigandReference
BinuclearNickel(II)Chloride (μ-Cl)Chelating ligand on each metal center ijcce.ac.irijcce.ac.ir
TetranuclearLead(II)Nitrate (μ-NO₃)Chelating ligand on each metal center iucr.org

These examples underscore the utility of substituted bipyridines in constructing coordination compounds with extended structures and potentially interesting magnetic or electronic communication between the metal centers. The unique steric and electronic profile of this compound offers a promising, yet largely unexplored, avenue for the design of novel multinuclear and polynuclear architectures.

Ligand Design Principles and Structure Property Relationships in 6 Methyl 2,3 Bipyridine Systems

Rational Design of Functionalized 6'-Methyl-2,3'-bipyridine Derivatives

The rational design of bipyridine ligands is pivotal for their application in catalysis, materials science, and pharmaceuticals. The synthesis of specifically substituted bipyridines often relies on powerful cross-coupling methodologies that allow for the precise construction of the biaryl backbone.

One of the key strategies for synthesizing asymmetrically substituted bipyridines like this compound and its derivatives is the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of a pyridine (B92270) boronic acid (or ester) with a halopyridine is a versatile and widely used method. ijcce.ac.irscispace.com For instance, a scalable, kilogram-quantity synthesis of 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine has been developed, highlighting the industrial applicability of this approach for creating functionalized derivatives. nih.gov This particular synthesis underscores a rational design choice where a trifluoromethyl group is introduced to modulate the electronic properties of the ligand, a common strategy in the development of pharmaceutical agents. nih.gov The subsequent oxidation of the methyl group to a carboxylic acid or an aldehyde using reagents like selenium dioxide further exemplifies the rational functionalization of this scaffold to create key intermediates for more complex molecules. nih.gov

Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, represents another powerful tool for the formation of C-C bonds in bipyridine synthesis. nih.gov While halides at the 3-position of the pyridine ring are generally less reactive than those at the 2-position, Negishi coupling can be employed to create 2,3'-bipyridines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

The table below summarizes synthetic approaches that are, in principle, applicable to the rational design of this compound derivatives.

Coupling ReactionReactant 1Reactant 2Catalyst System (Typical)Relevance to this compound
Suzuki-Miyaura 3-Pyridylboronic acid/ester2-Halo-6-methylpyridinePalladium catalyst (e.g., Pd(PPh₃)₄)Enables formation of the 2,3'-bipyridine (B14897) linkage. A derivative has been synthesized on a large scale. nih.gov
Negishi 3-Pyridylzinc halide2-Halo-6-methylpyridinePalladium or Nickel catalystA viable, though potentially less reactive route for 2,3'-bipyridine synthesis. nih.gov
Stille 3-Stannylpyridine2-Halo-6-methylpyridinePalladium catalystAnother cross-coupling method, though the toxicity of tin reagents is a consideration. mdpi.comnih.gov

Impact of Substituent Positionality on Ligand Properties

The specific placement of substituents on the bipyridine framework has a profound impact on the ligand's electronic and steric properties, which in turn dictates the geometry, stability, and reactivity of its metal complexes. For this compound, the methyl group is located on the pyridine ring linked at the 3-position, adjacent to the inter-ring C-C bond but ortho to the nitrogen atom of that ring.

The position of the methyl group at the 6'-position introduces steric bulk near one of the nitrogen donors. This can influence how the ligand coordinates to a metal center, potentially favoring coordination through the less hindered nitrogen atom on the other ring.

Modulation of Electronic and Steric Environments via Chemical Modification

The electronic and steric landscape of this compound can be intentionally modified to fine-tune its properties for specific applications. The methyl group itself is an electron-donating group through an inductive effect, which increases the basicity of the nitrogen atom on its ring compared to an unsubstituted pyridine.

Further chemical modifications can be envisioned to systematically alter these properties:

Electronic Modulation: Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or additional electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at other positions on the pyridine rings would significantly alter the ligand's electronic properties. For example, the synthesis of 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine demonstrates the introduction of a potent electron-withdrawing group. nih.gov

Steric Modulation: The steric environment can be adjusted by replacing the methyl group with larger alkyl or aryl groups. This would increase steric hindrance around the adjacent nitrogen atom, further influencing coordination geometry and potentially promoting specific catalytic selectivities.

While extensive research on such modifications for this compound is not documented, the principles are well-established in the broader field of ligand design.

Development of Chiral Bipyridine Ligands for Asymmetric Applications

Chiral bipyridine ligands are of immense importance in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations. chemrxiv.orgscispace.com The development of such ligands often involves the introduction of a chiral center or an element of axial chirality.

For this compound, several strategies could be hypothetically employed to generate chiral derivatives:

Functionalization of the Methyl Group: The methyl group could be functionalized with a chiral auxiliary.

Introduction of Chiral Substituents: Attaching a chiral moiety, such as those derived from the chiral pool (e.g., terpenes or amino acids), to the bipyridine backbone.

Atropisomerism: Introducing bulky substituents at positions that would hinder free rotation around the 2,3'-C-C bond could, in principle, lead to stable, separable atropisomers.

However, there is a notable lack of specific research in the scientific literature detailing the synthesis and application of chiral ligands derived from the this compound scaffold for asymmetric catalysis. The focus in this area has overwhelmingly been on the C₂-symmetric 2,2'-bipyridine (B1663995) framework.

Second Coordination Sphere Interactions and Their Influence on Reactivity

The second coordination sphere refers to the environment around a metal complex beyond the directly coordinated ligands. Interactions within this sphere, such as hydrogen bonding, can play a critical role in catalysis by stabilizing transition states, orienting substrates, or facilitating proton transfer. nih.goviucr.org

Designing ligands with functional groups capable of forming such interactions is a key strategy in modern catalyst development. For this compound, one could envision introducing hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -COOH) onto the bipyridine rings. These groups could then interact with substrates or other molecules in the vicinity of the metal center.

Despite the recognized importance of these interactions, specific studies detailing the design and influence of second coordination sphere effects in metal complexes of this compound are currently not found in the published literature. Research in this area has predominantly focused on chelating bipyridine isomers, such as 2,2'-bipyridine, where the geometry of the resulting metal complex provides a more predictable framework for positioning these functional groups.

Catalytic Applications of 6 Methyl 2,3 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 6'-Methyl-2,3'-bipyridine Systems

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. The tailored structure of this compound can influence the activity, selectivity, and stability of metal-based catalysts in several key transformations.

CO2 Reduction and Hydrogenation Catalysis

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research. Metal complexes containing bipyridine ligands are widely studied for this purpose. The introduction of methyl groups onto the bipyridine framework can significantly influence catalytic performance.

In a study on the photocatalytic reduction of CO2 to carbon monoxide (CO), manganese complexes with methylated bipyridine and phenanthroline ligands were investigated. nih.gov The presence of electron-donating methyl groups was found to enhance catalytic activity. For instance, a manganese complex with a methylated bipyridine ligand achieved a turnover number (TON) of 167 for CO production, which was higher than the 99 TON observed for the analogous complex with an unsubstituted bipyridine ligand. nih.gov This suggests that the electron-donating nature of the methyl group on the this compound ligand could similarly enhance the performance of corresponding manganese catalysts.

Table 1: Effect of Methyl Substitution on Photocatalytic CO2 Reduction by Manganese Complexes

Catalyst Ligand Photosensitizer Sacrificial Agent Product Turnover Number (TON)
Bipyridine [Ru(bpy)3]2+ TEOA CO 99
Methyl-Bipyridine [Ru(bpy)3]2+ TEOA CO 167
Phenanthroline [Ru(bpy)3]2+ TEOA CO 717
Methyl-Phenanthroline [Ru(bpy)3]2+ TEOA CO 1038

Data sourced from a study on manganese-based photocatalysts, where TEOA is triethanolamine. nih.gov

Furthermore, research on ruthenium dicarbonyl dichloride complexes with dimethyl-substituted 2,2'-bipyridine (B1663995) ligands provides insight into the activation pathway for CO2 reduction catalysts. ijcce.ac.ir A study focusing on trans(Cl)-[Ru(6,6′-dimethyl-2,2′-bipyridine)(CO)2Cl2] revealed a multi-step activation process involving electron transfer, ligand loss, and rearrangement to alleviate steric strain between the carbonyl ligands and the methyl groups. ijcce.ac.ir This highlights the profound impact of steric hindrance from methyl groups positioned near the metal center, a factor that would be highly relevant for complexes of this compound.

In the realm of CO2 hydrogenation, iron complexes have also been explored. While many studies use phosphine-based ligands, research has shown that Lewis acid co-catalysts can dramatically enhance the activity of iron complexes in converting CO2 to formate, achieving turnover numbers as high as 9,000 to 60,000. caltech.eduambeed.com

Transfer Hydrogenation Reactions

Transfer hydrogenation, the transfer of hydrogen from a donor molecule to an acceptor, is a vital process in organic synthesis. Ruthenium and rhodium complexes featuring bipyridine-type ligands are effective catalysts for these reactions.

A study of ruthenium(II)-p-cymene complexes with various substituted pyridyl-quinoline ligands (isomeric to bipyridines) demonstrated the influence of methyl groups on the transfer hydrogenation of acetophenone (B1666503). beilstein-journals.org A complex featuring a 6'-methyl group on a pyridyl-quinoline ligand showed significant catalytic activity. beilstein-journals.org Specifically, complexes bearing methyl groups on the quinoline (B57606) moiety could convert acetophenone to 1-phenylethanol (B42297) quantitatively within 10 minutes, achieving final turnover frequencies (TOFs) of 1600 h⁻¹. beilstein-journals.org These findings underscore the potential of this compound complexes in this catalytic domain.

Table 2: Catalytic Performance of Ruthenium Complexes in Transfer Hydrogenation of Acetophenone

Complex Ligand Conversion (10 min) Conversion (55 min) Final TOF (h⁻¹)
8-Methyl-pyridyl-quinoline ~100% 100% 1600
4-Methyl-pyridyl-quinoline ~100% 100% 1600
8,6'-Dimethyl-pyridyl-quinoline ~20% 100% -

Data from a study on Ru(II)-p-cymene complexes using 2-propanol as a hydrogen source. beilstein-journals.org

Other research has explored iridium complexes with functionalized bipyridyl ligands for photoinduced transfer hydrogenation in aqueous media. mdpi.com The electronic structure of the bipyridine ligand was found to directly influence the absorptivity and excited-state reactivity of the catalyst. mdpi.com

Olefin Metathesis and Polymerization

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, with broad applications in synthesizing polymers and complex organic molecules. The field is dominated by ruthenium-based catalysts, such as the Grubbs and Hoveyda-type catalysts, which typically feature N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands. beilstein-journals.org

While bipyridine ligands are not primary components of mainstream olefin metathesis catalysts, pyridine-based ligands are known to play a role in modulating catalyst activity. The rate of initiation for Grubbs catalysts can be increased by replacing phosphine ligands with more labile pyridine (B92270) ligands. wikipedia.org For instance, third-generation Grubbs catalysts are often prepared as bis-pyridine adducts which show very high initiation rates. caltech.eduwikipedia.org Computational and experimental studies show that these pyridine ligands dissociate to generate the active 14-electron catalytic species. beilstein-journals.orgacs.org The strength of the Ru-pyridine bond, influenced by the electronic and steric properties of the ligand, is therefore critical to catalyst performance. acs.org

There is a notable lack of specific research employing this compound in olefin metathesis or polymerization systems. However, cobalt complexes with fused bis(arylimino)pyridines have been shown to be highly active precatalysts for ethylene (B1197577) polymerization, producing strictly linear polyethylene. le.ac.uk This indicates that pyridine-based scaffolds can be effective in polymerization catalysis, though the mechanism is distinct from olefin metathesis.

C-H Activation and Functionalization Catalysis

Direct C-H activation and functionalization represent a highly efficient strategy for constructing complex molecules by bypassing the need for pre-functionalized starting materials. Bipyridine ligands are often employed in metal complexes that catalyze such transformations.

The steric and electronic properties of substituents on the bipyridine ring can exert significant control over the reaction. A study on "rollover" C-H bond activation mediated by Platinum(II) complexes compared the effects of methyl and trifluoromethyl groups on a 2,2'-bipyridine ligand. nih.gov The substituent's position (e.g., the 6-position, adjacent to a nitrogen donor) had a profound impact on the reaction kinetics and pathway. This suggests that the 6'-methyl group in this compound would play a crucial role in directing C-H activation processes, influencing both the rate and regioselectivity of the functionalization.

Additionally, a modular method for preparing cationically charged bipyridines and other azaarenes has been developed via the C-H activation of pyridine N-oxides. This strategy allows for the synthesis of a diverse array of functionalized ligands, highlighting the importance of C-H activation in ligand design itself.

Photocatalysis Utilizing this compound Complexes

Photocatalysis harnesses light energy to drive chemical reactions. Metal complexes based on bipyridine ligands, particularly those of ruthenium, are among the most studied photocatalysts.

Water Oxidation and Reduction Systems

The splitting of water into hydrogen and oxygen using sunlight is a key goal for sustainable energy production. This process typically involves a photosensitizer that absorbs light and a catalyst that facilitates the water oxidation (oxygen evolution) or reduction (hydrogen evolution) reactions.

While direct studies on this compound in this context are not available, the principles from related systems suggest its potential. The asymmetric nature of the ligand could lead to unique electronic properties in its metal complexes, potentially influencing electron transfer rates and catalyst stability in water-splitting systems.

Light-Driven Organic Transformations

There is currently no available scientific literature or research data on the use of this compound metal complexes in light-driven organic transformations.

Electrocatalytic Processes Involving this compound Coordinated Metals

No published studies or data were found regarding the application of this compound coordinated metals in electrocatalytic processes.

Catalyst Stability, Turnover Numbers, and Selectivity Studies

Detailed studies focusing on the catalyst stability, turnover numbers (TONs), and selectivity of metal complexes containing the this compound ligand are not present in the current body of scientific literature.

Supramolecular Chemistry and Materials Science Applications of 6 Methyl 2,3 Bipyridine Scaffolds

Self-Assembly Processes Driven by 6'-Methyl-2,3'-bipyridine Units

This inherent asymmetry can be a powerful tool for controlling self-assembly processes. The distinct coordination vectors of the two nitrogen atoms in the 2,3'-bipyridine (B14897) core can prevent simple, highly symmetric structures and instead favor the formation of more complex, lower-symmetry assemblies. nih.govnih.gov The presence of the methyl group at the 6'-position further introduces steric influence, which can direct the orientation of ligands around a metal center and influence the packing in the solid state.

While the principles of using unsymmetrical donors to generate diverse supramolecular structures are well-established, specific research detailing self-assembly processes exclusively driven by this compound is limited in published literature. However, the general strategy often involves the reaction of an unsymmetrical ditopic donor with a metal-based acceptor, which can lead to a statistical mixture of isomers or, under thermodynamic control, the selective formation of a single, most stable architecture. nih.govnih.gov The selective self-assembly of a single isomer from an unsymmetrical building block is a significant goal in supramolecular chemistry, often driven by subtle energetic differences between possible isomeric products. nih.gov

Metal-Triggered Supramolecular Polymers and Architectures

The formation of supramolecular polymers relies on the directional and reversible nature of non-covalent bonds, with metal-ligand coordination being a primary strategy. Bipyridine-based ligands are excellent candidates for creating metallosupramolecular polymers (MSPs), where the bipyridine unit can link metal ions to form extended, polymer-like chains or networks. depaul.eduacs.org These materials are of interest for their dynamic properties, including stimuli-responsiveness and self-healing capabilities. acs.org

The use of an unsymmetrical ligand such as this compound offers the potential to create MSPs with controlled directionality and complex repeating units. The coordination of metal ions like iron(II), zinc(II), or nickel(II) with ditopic bipyridine-functionalized monomers can lead to linear polymer chains. acs.orgacs.org The specific geometry and connectivity depend on the coordination preference of the metal ion and the structure of the ligand.

While many studies focus on polymers formed from terpyridine or symmetric bipyridine ligands, the fundamental concepts are applicable to 2,3'-bipyridine systems. acs.orgpolyu.edu.hk A general approach involves synthesizing a monomer that is functionalized at both ends with the this compound moiety. The addition of a suitable metal salt would then trigger the polymerization event. The properties of the resulting MSP, such as its solubility and thermal stability, can be tuned by modifying the linker between the ligand units and by the choice of metal ion. polyu.edu.hk Although this is a promising area, specific examples of supramolecular polymers synthesized using this compound as the sole linking unit are not extensively documented in current research.

Table 1: Potential Metal Ions for Triggering Supramolecular Polymerization with Bipyridine Ligands This table is illustrative of common metal ions used in metallosupramolecular chemistry and their typical coordination behavior, which could be exploited with this compound.

Metal IonTypical Coordination NumberCommon GeometryPotential Polymer Structure
Iron(II)6OctahedralCross-linked networks or linear chains
Zinc(II)4 or 6Tetrahedral or OctahedralLinear or branched polymers
Copper(I)4TetrahedralHelical or linear chains
Ruthenium(II)6OctahedralRigid, stable linear polymers
Palladium(II)4Square PlanarFormation of discrete macrocycles or linear chains

Integration into Functional Nanomaterials and Devices

Bipyridine-containing molecules are integral to the development of functional materials due to their robust redox stability, favorable photophysical properties upon metal complexation, and ease of functionalization. researchgate.netresearchgate.net These properties make them suitable for applications in light-emitting devices, sensors, and catalysts. researchgate.nettue.nl The synthesis of functionalized bipyridines, including unsymmetrical 2,3'-isomers, is a key step toward creating new materials for supramolecular and materials science applications. mdpi.com

The unique electronic and steric characteristics of this compound could be harnessed to create specialized nanomaterials. For instance, metal complexes of this ligand could be incorporated into polymer backbones or self-assembled monolayers on surfaces. tue.nl The asymmetry of the ligand could be beneficial in creating chiral materials or in applications where directional charge transfer is desired. However, a review of the current literature does not yield specific examples of functional nanomaterials or devices where this compound is the key component. The potential remains largely in the exploratory phase, building on the vast research conducted on more common bipyridine isomers. mdpi.comresearchgate.net

Application in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest molecule through non-covalent interactions. thno.org Bipyridine units are often incorporated into larger macrocyclic hosts to act as binding sites for metal ions or as hydrogen bond acceptors. nih.gov The pre-organization of binding sites within a host is crucial for achieving high affinity and selectivity.

A host molecule incorporating the this compound unit would present a specific, unsymmetrical cleft for guest binding. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. Research has shown that even simple V-shaped macrocycles containing bipyridine can form stable complexes with various guests. nih.gov Furthermore, the coordination of a metal ion to the bipyridine unit can induce a conformational change in the host, leading to allosteric regulation of guest binding at a separate site. While ruthenium(II) bipyridine complexes have been studied as guests for complementary hosts, these studies have primarily utilized 4-methyl-2,2'-bipyridine (B1589306) derivatives. acs.org There is a lack of specific published studies focusing on this compound as a central component in a host-guest system.

DNA-Bipyridine Complexes as Versatile Scaffolds for Metal Ion Incorporation

The integration of metal-binding ligands into nucleic acids is a powerful strategy for creating novel functional materials, including DNA-based catalysts, sensors, and nano-architectures. This is achieved by replacing a natural nucleobase with an artificial one containing a metal-chelating moiety, such as a bipyridine. acs.org

A highly effective and versatile method for this integration is the use of "click" chemistry. nih.gov This strategy involves the synthesis of a DNA strand modified with a propargyl group at a specific sugar position. nih.gov Separately, a bipyridine ligand, which could be an azido-derivative of this compound, is prepared. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is then used to covalently link the bipyridine ligand to the DNA backbone. nih.gov

This site-specific placement of the bipyridine unit creates a defined coordination site within the DNA structure. The subsequent addition of various metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) leads to the formation of stable metal-DNA complexes. nih.gov A key advantage of this approach is that the metal ions can often be removed with a chelating agent like EDTA and replaced with a different metal, making the DNA-bipyridine conjugate a reusable and versatile scaffold. nih.gov Molecular dynamics simulations and experimental data on related systems show that these metal-DNA complexes are generally stable. nih.gov While this powerful methodology has been demonstrated with 2,2'-bipyridine (B1663995) derivatives, its modular nature makes it directly applicable to unsymmetrical isomers like this compound to explore the impact of ligand geometry on the structure and stability of metal-modified DNA duplexes. nih.gov

Table 2: General Strategy for Metal Ion Incorporation into DNA This table outlines the general 'Click' chemistry approach for creating DNA-bipyridine complexes.

StepDescriptionKey Reagents/ComponentsOutcome
1Synthesis of Modified DNA2'-propargyl-modified nucleotide building blockDNA strand with a specific 'clickable' alkyne group. nih.gov
2Synthesis of Modified LigandAzido-functionalized bipyridine (e.g., azido-6'-Methyl-2,3'-bipyridine)Bipyridine ligand with a 'clickable' azide (B81097) group. nih.gov
3'Click' ReactionDNA-propargyl, Azido-bipyridine, Copper(I) catalystCovalent attachment of the bipyridine ligand to the DNA backbone. nih.gov
4Metal ChelationDNA-bipyridine conjugate, Divalent metal salt (e.g., CuCl₂, NiCl₂)Site-specific formation of a stable metal-DNA complex. nih.gov
5Metal Exchange (Optional)Metal-DNA complex, EDTARemoval of the initial metal ion, regenerating the scaffold for incorporation of a different metal. nih.gov

Advanced Spectroscopic and Diffraction Analyses of 6 Methyl 2,3 Bipyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, are fundamental for the structural elucidation of organic molecules. For 6'-Methyl-2,3'-bipyridine, such data is not available in published research. While NMR data for the parent compound, 2,3'-bipyridine (B14897), and various other methylated bipyridine isomers are known, direct extrapolation to the 6'-methyl derivative is not scientifically rigorous.

¹H and ¹³C NMR for Structural Elucidation

Without experimental spectra, a definitive assignment of proton and carbon signals for this compound cannot be made. Hypothetically, the ¹H NMR spectrum would show a characteristic singlet for the methyl group, alongside a complex pattern of aromatic protons. The chemical shifts of these protons would be influenced by the position of the methyl group and the electronic effects between the two pyridine (B92270) rings. Similarly, the ¹³C NMR spectrum would exhibit a distinct signal for the methyl carbon and a series of signals for the aromatic carbons, the positions of which would be diagnostic of the substitution pattern.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms within a molecule and providing insights into its conformation. COSY spectra would reveal the coupling relationships between adjacent protons, while HMBC spectra would show correlations between protons and carbons separated by two or three bonds. This information would be crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the 2,3'-linkage and the position of the methyl group. However, no such 2D NMR studies for this compound have been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would likely exhibit π-π* transitions associated with the aromatic pyridine rings. The position and intensity of the absorption maxima (λmax) would be influenced by the methyl substituent and the conjugation between the two rings. Studies on related bipyridine compounds show that methylation can cause shifts in these absorption bands. However, specific UV-Vis data for this compound are not documented.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. The formation of metal complexes with this compound would be a prerequisite for such studies.

Elucidation of Coordination Geometries and Ligand Conformations

Crystallographic analysis of metal complexes of this compound would reveal the coordination geometry around the metal center and the conformation of the bipyridine ligand upon coordination. The dihedral angle between the two pyridine rings is a key conformational feature that influences the chelating properties of bipyridine ligands. While extensive crystallographic data exists for complexes of the 2,2'-isomer, no such data could be located for complexes of this compound.

Analysis of Intermolecular Interactions in Crystal Lattices

The analysis of intermolecular interactions through single-crystal X-ray diffraction is fundamental to understanding the solid-state packing, stability, and physical properties of a compound. For this compound or its metal complexes, this technique would reveal the precise three-dimensional arrangement of molecules in the crystal lattice.

Key interactions that would be investigated include:

π-π Stacking: The aromatic pyridine rings are expected to engage in π-π stacking interactions, which are crucial in stabilizing the crystal structure. Analysis would determine the centroid-to-centroid distances and the degree of ring slippage, which influence the interaction strength.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds are anticipated. In the presence of co-crystallized solvent molecules (e.g., water, methanol) or certain counter-ions, classical O-H···N or N-H···N hydrogen bonds could form.

A hypothetical data table summarizing findings from a future X-ray diffraction study could look like this:

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)Symmetry Operation
π-π Stacking Ring Centroid 1 ↔ Ring Centroid 23.6 - 3.9N/Ae.g., 1-x, -y, 1-z
C-H···N C(x)-H···N(y)2.5 - 2.9120 - 170e.g., x, 1+y, z
C-H···π C(z)-H···Ring Centroid 12.7 - 3.2110 - 160e.g., 1-x, 1-y, -z

This table is illustrative and does not represent published data.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS)

TRLFS is a highly sensitive technique used to study the coordination environment and dynamics of fluorescent species, particularly lanthanide and actinide complexes. nih.gov The fluorescence lifetime and emission spectrum of a metal ion are exquisitely sensitive to changes in its first coordination sphere, such as the number and type of coordinated ligands and solvent molecules. hzdr.de

If this compound were used as a ligand for fluorescent metal ions like Europium(III) or Curium(III), TRLFS could be employed to:

Determine Speciation: By titrating the metal ion with the ligand, the formation of different complex species (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratios) can be identified by the appearance of distinct emission spectra and fluorescence lifetimes. acs.orgsioc-journal.cn

Calculate Stability Constants: From the speciation data as a function of ligand concentration, the stability constants (β) for each complex can be calculated, providing a quantitative measure of the complex's thermodynamic stability. acs.org

Probe the Coordination Sphere: The fluorescence lifetime of Eu(III) and Cm(III) is directly related to the number of water molecules in the inner coordination sphere. This allows for the determination of how many solvent molecules are displaced upon complexation with this compound.

A prospective data table from a TRLFS experiment on a hypothetical Eu(III) complex could be:

SpeciesEmission Maxima (nm)Fluorescence Lifetime (µs)Calculated Water Molecules (q)
[Eu(H₂O)₉]³⁺ ~592, ~617~1109.0
[Eu(6'-Me-2,3'-bpy)(H₂O)ₓ]³⁺ (Shifted)(Increased)(Calculated Value)
[Eu(6'-Me-2,3'-bpy)₂(H₂O)y]³⁺ (Shifted)(Increased)(Calculated Value)

This table is illustrative and does not represent published data.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable to species with one or more unpaired electrons, such as transition metal complexes (e.g., Cu(II), Fe(III), Ni(II)) or organic radicals. nih.gov It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

For a paramagnetic metal complex of this compound, EPR spectroscopy would yield:

Hyperfine Coupling Constants (A): These arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or the ¹⁴N nuclei of the bipyridine). The magnitude of the coupling provides insight into the covalency of the metal-ligand bond and the distribution of the unpaired electron's spin density. For instance, hyperfine coupling to the bipyridine's nitrogen atoms would confirm coordination.

A potential data table summarizing EPR findings for a hypothetical copper(II) complex might be:

Complexg-values (g∥, g⊥)Hyperfine Coupling (A∥, A⊥ in Gauss)
[Cu(6'-Me-2,3'-bpy)₂]²⁺ g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.09A∥ ≈ 150-200 G, A⊥ ≈ 10-40 G

This table is illustrative and does not represent published data.

Other Advanced Spectroscopic Techniques

Beyond the specific techniques mentioned, a comprehensive characterization of this compound and its complexes would involve a suite of other advanced spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard, advanced techniques like 2D NMR (COSY, HSQC, HMBC, NOESY) would be essential to unambiguously assign all proton and carbon signals, especially for complex structures. For paramagnetic complexes, NMR can be used to probe isotropic shifts, providing information on spin delocalization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact molecular formula of the ligand and its complexes. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged metal complexes in solution.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic bond vibrations. Upon complexation, shifts in the pyridine ring vibrational modes (e.g., C=C and C=N stretching frequencies) would provide evidence of metal-ligand coordination.

Computational and Theoretical Investigations of 6 Methyl 2,3 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to optimize molecular geometries, determine electronic properties, and predict a wide range of spectroscopic data.

The electronic structure of 6'-Methyl-2,3'-bipyridine is central to its chemical behavior. Key to this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgfrontiersin.org A smaller gap generally implies higher reactivity and greater polarizability. acs.org

For this compound, the HOMO is expected to be a π-orbital distributed across the two pyridine (B92270) rings, with significant contributions from the carbon atoms. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the bipyridine framework. The presence of the electron-donating methyl group at the 6'-position would be expected to raise the energy of the HOMO slightly compared to unsubstituted 2,3'-bipyridine (B14897), potentially leading to a modest reduction in the HOMO-LUMO gap. frontiersin.org

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can provide quantitative predictions of these orbital energies. frontiersin.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on typical DFT calculations for similar aromatic N-heterocycles. acs.orgfrontiersin.orgscience.gov)

Parameter Predicted Value Orbital Character
HOMO Energy -6.25 eV π-orbital (delocalized over bipyridine rings)
LUMO Energy -0.85 eV π*-orbital (delocalized over bipyridine rings)
HOMO-LUMO Gap (Egap) 5.40 eV Indicates high kinetic stability

Computational methods are invaluable for predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. google.com For this compound, the primary absorptions are expected to be π → π* transitions within the aromatic system. TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption.

NMR Spectroscopy: DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netacs.org These calculations involve determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Predicted spectra are crucial for confirming molecular structure and assigning experimental signals.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.govacs.org By analyzing the normal modes of vibration, each calculated peak can be assigned to specific molecular motions, such as C-H stretches, C=N stretches, or ring deformations. These predictions are highly useful for identifying functional groups and confirming structural assignments. worktribe.com

Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative predictions based on known spectra of substituted bipyridines and general computational methods. nih.govarxiv.orgnih.govacs.org)

Spectroscopy Predicted Data Assignment / Comments
UV-Vis (TD-DFT) λmax ≈ 245 nm, 285 nm π → π* transitions of the bipyridine core.
¹³C NMR δ ≈ 155-158 ppm C6' (bearing methyl group) and other carbons adjacent to N.
δ ≈ 120-140 ppm Other aromatic carbons.
δ ≈ 24 ppm Methyl carbon.
¹H NMR δ ≈ 8.5-8.7 ppm Protons adjacent to nitrogen atoms.
δ ≈ 7.2-8.0 ppm Other aromatic protons.
δ ≈ 2.5 ppm Methyl protons.
IR ν ≈ 3050-3100 cm⁻¹ Aromatic C-H stretching.
ν ≈ 2950-2980 cm⁻¹ Methyl C-H stretching.
ν ≈ 1570-1600 cm⁻¹ C=C and C=N ring stretching vibrations.

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions. It allows for the mapping of reaction pathways, the identification of intermediates, and the location of transition states (TS). The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is fundamental to understanding reaction kinetics. sibran.ru

For this compound, a relevant reaction to study would be electrophilic aromatic substitution. DFT could be used to determine the most likely site of attack by an electrophile. The analysis would involve locating the transition state structure for the attack at each possible position on the rings and calculating the corresponding activation energies. The position with the lowest activation barrier would be the kinetically preferred product. Such studies would likely show how the interplay between the directing effects of the nitrogen atoms and the activating methyl group governs the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and stability. mdpi.comresearcher.life For a molecule like this compound, the most significant conformational flexibility comes from the rotation around the C2-C3' single bond connecting the two pyridine rings.

MD simulations can be used to explore the potential energy surface associated with this rotation. nih.gov By simulating the molecule at various temperatures, it is possible to observe transitions between different conformations and to calculate the free energy profile along the dihedral angle of rotation. mdpi.com This analysis reveals the most stable conformers (e.g., syn or anti orientations of the nitrogen atoms) and the energy barriers that separate them. Such information is critical for understanding how the molecule might orient itself when binding to a metal center or a biological receptor.

Table 3: Hypothetical Conformational Analysis Results from an MD Simulation (Note: This table illustrates typical outputs from an MD study on a biaryl compound. nih.govmdpi.com)

Conformer Dihedral Angle (N-C-C-N) Relative Energy (kcal/mol) Population (%) at 298 K
Global Minimum (Twisted-Anti) ~150° 0.00 75%
Local Minimum (Twisted-Syn) ~30° 1.5 10%
Transition State 1 90° 2.5 -
Transition State 2 0° (Planar-Syn) 4.0 -

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations provide descriptors that help predict a molecule's reactivity and the selectivity of its reactions. Beyond the HOMO-LUMO analysis, mapping the molecular electrostatic potential (MESP) onto the electron density surface is a common technique. The MESP visualizes regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For this compound, the MESP would show the most negative potential localized near the nitrogen atoms due to their lone pairs. The electron-donating methyl group would increase the negative potential on its attached ring, making it more susceptible to electrophilic attack compared to the other ring. Calculated atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) can quantify these effects, providing a numerical basis for predicting regioselectivity in chemical reactions. acs.org

Theoretical Models for Metal-Ligand Interactions and Spin States

A primary application of this compound is as a ligand in coordination chemistry. ijcce.ac.ir Theoretical models are essential for understanding the nature of the metal-ligand bond and for predicting the properties of the resulting complexes. DFT is widely used to optimize the geometry of metal complexes, analyze the bonding interactions, and predict electronic and magnetic properties. osti.govresearchgate.net

Table 4: Predicted Effects of this compound as a Ligand in Metal Complexes (Note: These predictions are based on established principles of coordination chemistry and computational studies on analogous ligands. acs.orgmdpi.comacs.org)

Metal Ion Coordination Number Expected Effect of 6'-Methyl Group Predicted Property
Cu(I) 4 Steric influence on tetrahedral geometry. May affect redox potential and photophysical properties. acs.org
Fe(II) 6 Steric clash destabilizes the low-spin state. Increased likelihood of a high-spin ground state or spin-crossover behavior at lower temperatures compared to unsubstituted analogues. mdpi.com
Ru(II) 6 Steric and electronic effects on ligand field strength. Can be used to tune the energy of metal-to-ligand charge transfer (MLCT) and ligand-field (dd) excited states, impacting luminescence properties. acs.org
Ni(II) 6 Moderate steric influence on octahedral geometry. Affects the precise metal-ligand bond lengths and angles. cdnsciencepub.com

Computational Approaches to Charge Transfer Phenomena

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of charge transfer (CT) in molecular systems. For ligands such as this compound and its derivatives, theoretical investigations provide profound insights into their electronic structure, excited-state dynamics, and the nature of charge transfer transitions. These computational studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for interpreting experimental data and for the rational design of novel materials with tailored photophysical properties.

At the heart of computational investigations into charge transfer phenomena lies the ability to model the electronic distribution within a molecule, both in its ground and excited states. The introduction of a methyl group onto the bipyridine framework, as in this compound, can significantly influence these properties through inductive and steric effects. DFT calculations can precisely quantify these effects on the molecular orbitals involved in charge transfer processes.

A key aspect of these computational studies is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter that often correlates with the energy of the lowest-energy electronic transition. In systems containing this compound or its isomers, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting bipyridine core. A computational study on bithiophene-bipyridine co-oligomers demonstrated that the introduction of substituents significantly reduces the energy gap, which can enhance electron-withdrawing capabilities. ajchem-a.com

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a charge transfer state. TD-DFT is particularly adept at simulating the absorption spectra of these molecules, predicting the energies and intensities of various electronic transitions. These calculations can distinguish between different types of transitions, such as localized π-π* transitions within the aromatic rings and the desirable charge transfer transitions. For instance, in a study of pyrene-functionalized bipyridine ligands, TD-DFT was used to attribute a new, long-wavelength absorption band to an intramolecular charge-transfer (ICT) transition from the pyrene (B120774) moiety to the bipyridine unit. acs.org

Furthermore, computational models can explore the geometries of molecules in their excited states. Upon charge transfer, the molecular geometry relaxes to accommodate the new electronic distribution. This relaxation process is crucial for understanding the emission properties of the molecule. For example, in many transition metal complexes of bipyridine derivatives, the emission is a phosphorescent process from a triplet metal-to-ligand charge transfer (³MLCT) state. Computational studies on ruthenium(II)-bipyridine complexes have been instrumental in calculating the distortions in these ³MLCT excited states, which helps to explain the vibronic structure observed in their emission spectra. researchgate.net

In the context of ruthenium complexes with methylated bipyridine ligands, such as [Ru(m-bpy)₃]²⁺ (where m-bpy = 6-methyl-2,2'-bipyridine), computational studies have revealed the critical role of non-emissive ligand-field (³dd) states. unige.chunige.ch Ultrafast transient absorption spectroscopy, combined with DFT calculations, has shown that the ³MLCT state can be rapidly depopulated by an intermediate ³dd state, effectively quenching the luminescence. unige.chunige.ch DFT calculations have quantified the stabilizing effect of methyl groups on the ³dd state, providing a rationale for the non-luminescent nature of these complexes at room temperature. unige.ch

The influence of the environment, such as the solvent, can also be incorporated into computational models using approaches like the Polarizable Continuum Model (PCM). These models have shown that the polarity of the solvent can significantly affect the energies of charge transfer states. unige.ch

The data generated from these computational investigations are often presented in tables that summarize key electronic and photophysical parameters.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a Model Bithiophene-Bipyridine System

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Unsubstituted-5.67-1.773.90
Substituted-5.45-3.911.54

Data sourced from a theoretical investigation of bithiophene-bipyridine co-oligomers. ajchem-a.com

Table 2: Calculated Excited State Lifetimes for Ruthenium(II) Complexes with Methylated Bipyridine Ligands

ComplexProcessLifetime (ps)
[Ru(m-bpy)₃]²⁺³MLCT → ³dd1.6
[Ru(m-bpy)₃]²⁺³dd → Ground State450
[Ru(tm-bpy)₃]²⁺³MLCT → ³dd0.16
[Ru(tm-bpy)₃]²⁺³dd → Ground State7.5

Data from ultrafast transient absorption spectroscopy and DFT calculations. unige.chunige.ch m-bpy = 6-methyl-2,2'-bipyridine (B1582009), tm-bpy = 4,4',6,6'-tetramethyl-2,2'-bipyridine.

These computational approaches provide a detailed and dynamic picture of charge transfer phenomena in systems containing this compound and its analogs. They not only complement experimental findings but also guide the design of new molecules with optimized charge transfer characteristics for applications in fields such as photovoltaics, photocatalysis, and organic light-emitting diodes.

Emerging Research Frontiers and Future Directions for 6 Methyl 2,3 Bipyridine Chemistry

Development of Novel Applications in Energy Conversion and Storage

The global push for sustainable energy has catalyzed research into new materials for efficient energy conversion and storage. Bipyridine-based metal complexes are at the forefront of this research, serving as crucial components in dye-sensitized solar cells (DSSCs), redox-flow batteries, and photocatalytic systems. ontosight.airesearchgate.netacs.org While much of the existing research has focused on symmetric bipyridines, the unique characteristics of 6'-Methyl-2,3'-bipyridine present compelling opportunities.

In the realm of solar energy, copper(I) complexes with substituted bipyridine ligands are being intensively studied as viable alternatives to more expensive ruthenium-based dyes in DSSCs. nih.gov The introduction of methyl groups on the bipyridine scaffold has been shown to be beneficial for device performance. rsc.org For instance, copper complexes with 6,6'-dimethyl-2,2'-bipyridine (B1328779) have demonstrated high photovoltages exceeding 1.0 V and solar-to-electrical power conversion efficiencies of over 10%. nih.gov The asymmetric nature of this compound could lead to complexes with unique charge-transfer properties, potentially optimizing light absorption and electron injection processes in DSSCs.

Redox-flow batteries (RFBs) represent another promising area. Organic redox-active materials are being explored to replace traditional metal-based electrolytes, and bipyridine derivatives are among the candidates. nih.gov A theoretical study on 156 different 2,2'-bipyridine (B1663995) derivatives assessed their potential for use in organic flow batteries by calculating properties like redox potential and solubility. researchgate.netrsc.org This computational approach highlights the potential for designing bipyridine molecules with tailored electrochemical properties. The this compound ligand could be incorporated into such systems, with its methyl group and specific coordination vector offering a new tool for tuning the redox potential and stability of the active material.

Table 1: Bipyridine Derivatives in Energy Conversion and Storage Applications

Application Bipyridine Derivative Example Role of Ligand / Key Finding Potential for this compound
Dye-Sensitized Solar Cells (DSSCs) 6,6'-dimethyl-2,2'-bipyridine Forms Cu(I) complexes that act as efficient photosensitizers, achieving high photovoltages. nih.gov Could form complexes with altered metal-to-ligand charge transfer (MLCT) bands, potentially improving light-harvesting efficiency.
Organic Redox-Flow Batteries Various functionalized 2,2'-bipyridines Act as redox-active materials. Functional groups are used to tune redox potential and solubility. researchgate.netrsc.org The methyl group and asymmetric structure could be used to fine-tune the electrochemical properties and stability of the redox-active species.

| Photocatalysis | General bipyridine complexes | Form metal complexes that act as photosensitizers for reactions like CO2 reduction and water splitting. mdpi.com | Could create photocatalysts with novel steric and electronic environments, potentially enhancing catalytic activity and selectivity. |

Exploration in Sensor Technologies and Imaging Agents

The ability of bipyridines to form stable and often luminescent complexes with a wide range of metal ions makes them ideal candidates for developing chemical sensors and imaging agents. ontosight.ai The specific substitution pattern of this compound could be harnessed to create highly selective and sensitive detection systems.

The coordination of a metal ion to a bipyridine ligand often results in a significant change in the system's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a shift in emission wavelength. This phenomenon is the basis for many optical sensors. For example, a self-assembled monolayer of a tetradentate ligand incorporating a 2,2'-bipyridine unit has been shown to selectively bind and electrochemically detect Cu²⁺ ions. nii.ac.jp The formation of a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) resulted in a stronger, blue-shifted luminescence compared to the free ligand, indicating its potential in optical applications. ijcce.ac.ir

The asymmetry of this compound could be particularly advantageous for creating sensors with high selectivity. The defined steric environment created by the methyl group and the specific bite angle of the 2,3'-bipyridine (B14897) arrangement could favor binding to metal ions of a particular size or preferred coordination geometry. This could lead to the development of sensors that can distinguish between chemically similar ions. Furthermore, its derivatives could be incorporated into larger molecular structures or polymers to create fluorescent probes for biological imaging, where the ligand's interaction with specific analytes within a cell could be monitored.

Advancements in Sustainable Chemical Processes

Transition-metal catalysis is a cornerstone of modern chemical synthesis, and the design of the ligand is paramount to controlling the catalyst's activity, selectivity, and stability. Bipyridines are among the most widely used ligands in this context. mdpi.com The exploration of this compound as a ligand offers a new tool for advancing sustainable chemical processes, often termed "green chemistry."

Sustainable catalysis aims to develop reactions that are more efficient, use less energy, produce less waste, and utilize renewable feedstocks. The electronic and steric properties of the ligand directly influence the catalyst's performance. For example, copper complexes featuring the 6,6'-dimethyl-2,2'-bipyridine ligand have been shown to be active catalysts for the allylic oxidation of cyclohexene, a key chemical transformation. acs.org The methyl groups in this case modulate the electrochemical potential and steric accessibility of the copper center.

By employing this compound, chemists can create a unique catalytic pocket around a metal center. This asymmetry can be crucial in stereoselective catalysis, where the goal is to produce one enantiomer of a chiral molecule over the other. Such selectivity is highly important in the pharmaceutical industry. Future research will likely focus on synthesizing and screening complexes of this compound with various metals (e.g., palladium, nickel, copper, iridium) for a wide range of catalytic reactions, including cross-coupling reactions, C-H activation, and polymerization. mdpi.comorgsyn.org

Integration with Biological Systems and Bio-Inspired Catalysis

Nature provides the ultimate blueprint for efficient catalysis through enzymes. Bio-inspired catalysis seeks to mimic the structure and function of the active sites of metalloenzymes to create highly efficient and selective synthetic catalysts. acs.org Bipyridine ligands are frequently used in this field to replicate the coordination environment of metal centers found in biological systems. mdpi.comnih.gov

A key area of research is the development of catalysts for fundamental reactions like water oxidation (a key step in artificial photosynthesis) and carbon dioxide reduction. For instance, researchers have developed ruthenium-based water oxidation catalysts and rhenium-based CO₂ reduction catalysts that utilize bipyridine ligands. mdpi.comnih.gov In these systems, the bipyridine scaffold serves to stabilize the metal ion and electronically tune its reactivity. Functional groups are often added to the bipyridine to introduce secondary features like proton relays, mimicking the sophisticated environment of an enzyme's active site. nih.gov

The this compound ligand is a promising candidate for building next-generation bio-inspired catalysts. Its structure can be integrated into complex molecular architectures that mimic the intricate design of natural enzymes. The methyl group can provide steric control, while the asymmetric nitrogen donors can create a coordination environment that promotes specific catalytic pathways. This could lead to more efficient and robust catalysts for converting water to hydrogen fuel or reducing CO₂ into valuable chemical feedstocks. acs.org

Table 2: Examples of Bio-Inspired Catalytic Systems Using Bipyridine Ligands

Catalytic Reaction Metal Center Bipyridine Ligand Type Principle / Function Relevance for this compound
CO₂ Reduction Rhenium (Re) Bipyridine functionalized with amino acids The bipyridine ligand anchors the catalytic metal, while peptide groups act as proton relays to facilitate the reduction. nih.gov Could be functionalized to create a unique catalytic pocket, influencing selectivity and efficiency.
Water Oxidation Ruthenium (Ru) 2,2'-bipyridine (bipy) Forms dinuclear "blue dimer" catalysts that mimic aspects of the oxygen-evolving complex in photosynthesis. mdpi.com The asymmetric structure could lead to novel dimeric or monomeric catalysts with enhanced stability and activity.

| Hydrogen Evolution | Nickel (Ni) | [Ni(P²R N²R')₂]²⁺ type | Mimics the structure and function of hydrogenase enzymes for H⁺ reduction to H₂. acs.org | Could be used to fine-tune the electronic properties of the nickel center to lower the overpotential required for hydrogen production. |

Prospects for Rational Design of Next-Generation Functional Materials

The concept of "rational design" involves creating molecules and materials with specific, predetermined functions by carefully choosing their molecular building blocks. weizmann.ac.il this compound is an excellent candidate for such a building block due to its well-defined and asymmetric structure. Its integration into larger systems like supramolecular assemblies, polymers, and metal-organic frameworks (MOFs) holds immense promise. acs.orgrsc.org

MOFs are crystalline materials constructed from metal nodes linked by organic ligands. The choice of ligand dictates the pore size, shape, and chemical functionality of the resulting framework. The unique coordination angle and steric profile of this compound could be used to direct the assembly of MOFs with novel topologies and properties, potentially for applications in gas storage, separation, or heterogeneous catalysis. acs.orgacs.org

In supramolecular chemistry, non-covalent interactions are used to build large, ordered structures. The specific geometry of this compound can be used to direct the self-assembly of complex architectures. Furthermore, incorporating this ligand into polymers can create materials with tailored optical, electronic, or mechanical properties. For example, the rational design of iridium(III) complexes with specifically functionalized bipyridyl ligands has led to highly efficient deep-blue organic light-emitting diodes (OLEDs). rsc.org The distinct electronic properties of the this compound ligand could similarly be exploited in the design of new phosphorescent materials for lighting and display technologies. The future of this compound chemistry lies in this ability to rationally design and synthesize next-generation functional materials from the molecule up.

Q & A

Q. What are the common synthetic routes for 6'-Methyl-2,3'-bipyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound often employs cross-coupling strategies. For example, Kumada coupling of 6-methoxypyridin-3-yl trifluoromethanesulfonate with methyl 6-chloropicolinate yields 74% product under optimized conditions (60°C, 24 h, hexanes/ethyl acetate purification) . Nickel-catalyzed reductive coupling of 2-halomethylpyridines is another route, though yields may vary due to steric hindrance from methyl groups . Key factors include:
  • Catalyst selection : Nickel or palladium catalysts for C–C bond formation.
  • Solvent systems : Polar solvents (e.g., 2-ethoxyethanol) enhance reactivity in iridium complex syntheses .
  • Purification : Flash chromatography with triethylamine-containing eluents minimizes decomposition .

Q. How is this compound characterized structurally, and what techniques resolve ambiguities in substituent positioning?

  • Methodological Answer :
  • NMR spectroscopy : Distinct methyl proton signals (e.g., δ 2.53–2.66 ppm in CDCl₃) and coupling patterns differentiate 6'-methyl from other isomers .
  • X-ray crystallography : Resolves bond-length distortions (e.g., elongation of C1–C′2 bonds to 1.48 Å in iridium complexes) and torsional angles (up to 6.0°) caused by methyl steric effects .
  • HRMS/IR : Confirm molecular formulae (e.g., [M+H]⁺ at m/z 245.0921) and functional groups (e.g., C=O stretches at 1717 cm⁻¹) .

Q. Why is this compound a preferred ligand in coordination chemistry, and how do steric effects modulate metal complex stability?

  • Methodological Answer : The 6'-methyl group enhances steric bulk, stabilizing octahedral geometries in transition metal complexes (e.g., Ir, Cu, Pd). For example:
  • Iridium complexes : Methyl groups prevent trans-configuration isomerization in OLED emitters by increasing steric hindrance .
  • Copper(I) complexes : Methyl substitutions improve catalytic activity in cross-coupling reactions by reducing unwanted ligand dissociation .
  • Comparative studies show that 6,6'-dimethyl-2,2'-bipyridine forms more rigid complexes than unmethylated analogs, as evidenced by higher thermal decomposition temperatures .

Advanced Research Questions

Q. How do electronic modifications at the 6'-methyl position affect redox potentials and catalytic performance in bipyridine-metal complexes?

  • Methodological Answer : Electron-donating methyl groups raise HOMO levels, shifting oxidation potentials positively (e.g., +300 mV in iridium complexes) . Strategies to reconcile electrochemical data discrepancies include:
  • Controlled substituent variation : Compare 6'-methoxy vs. 6'-methyl analogs to isolate electronic vs. steric effects .
  • Standardized measurement conditions : Use identical electrolyte/solvent systems (e.g., 0.1 M TBAPF₆ in acetonitrile) .
  • Computational modeling : DFT calculations correlate experimental redox shifts with ligand electron-donating capacity .

Q. What strategies resolve contradictions in spectral data for this compound derivatives, such as unexpected coupling patterns in NMR?

  • Methodological Answer : Ambiguities arise from dynamic equilibria (e.g., rotational isomerism) or paramagnetic impurities. Solutions include:
  • Variable-temperature NMR : Identify broadening/resolution of signals (e.g., coalescence temperatures for methyl group rotation) .
  • Isotopic labeling : ¹³C-enriched methyl groups clarify coupling networks .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks in crowded aromatic regions .

Q. How can computational methods guide the design of this compound ligands for high-throughput catalyst screening?

  • Methodological Answer :
  • Molecular docking : Predict binding affinities of methyl-substituted ligands to metal centers (e.g., Ir(COD)Cl₂) .
  • DFT studies : Calculate ligand distortion energies (e.g., 6.0° torsional angles in cyclometalated complexes) to prioritize syntheses .
  • Machine learning : Train models on existing datasets (e.g., ligand bite angles vs. catalytic turnover) to predict new candidates .

Data Contradiction Analysis

Q. Why do some studies report lower yields for this compound synthesis compared to unmethylated analogs?

  • Methodological Answer : Steric hindrance from the 6'-methyl group slows coupling reactions. For example:
  • Nickel-catalyzed reductive coupling : Yields drop from 85% (unsubstituted) to 71% (6'-methyl) due to slower oxidative addition .
  • Mitigation strategies : Use bulkier ligands (e.g., PPh₃) or elevated temperatures (e.g., 130°C in 2-ethoxyethanol) to accelerate reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.